An In-depth Technical Guide to VO(Ohpic) Trihydrate: Structure, Chemical Properties, and Biological Activity
An In-depth Technical Guide to VO(Ohpic) Trihydrate: Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
VO(Ohpic) trihydrate, a vanadium-based coordination complex, has emerged as a significant tool in biomedical research due to its potent and selective inhibition of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of VO(Ohpic) trihydrate. It is designed to serve as a foundational resource for researchers in oncology, metabolic diseases, and neurodegenerative disorders, as well as for professionals in drug development exploring the therapeutic potential of PTEN inhibition. This document synthesizes available data on its physicochemical characteristics, details its mechanism of action on the crucial PTEN/Akt signaling pathway, and outlines relevant experimental protocols.
Chemical Structure and Properties
VO(Ohpic) trihydrate is the common name for the compound formally known as aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate[1]. The central metal ion is vanadium in the +4 oxidation state (vanadyl, VO²⁺), coordinated to two molecules of 3-hydroxy-2-pyridinecarboxylic acid (also known as 3-hydroxypicolinic acid, Ohpic). The complex also includes a coordinated water molecule and three water molecules of hydration.
While the precise crystal structure with detailed bond lengths and angles is not publicly available in the searched literature, the coordination is understood to involve the nitrogen and a deprotonated oxygen from the carboxyl group of one Ohpic ligand, and the deprotonated hydroxyl oxygen of the second Ohpic ligand, along with the oxo and aqua ligands, resulting in a distorted octahedral geometry around the vanadium center.
Physicochemical Properties
A summary of the key physicochemical properties of VO(Ohpic) trihydrate is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₈N₂O₁₁V⁺ | [2] |
| Molecular Weight | 415.20 g/mol | [3][4] |
| CAS Number | 476310-60-8 | [3][4] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% - >99% (depending on the supplier) | [1] |
| Solubility | Soluble in DMSO (>10 mg/mL); sparingly soluble in water and ethanol. | [4] |
| λmax | 303 nm | [1] |
Chemical Synthesis
A detailed, step-by-step synthesis protocol for VO(Ohpic) trihydrate is not explicitly detailed in the reviewed literature. However, it is stated to be prepared following a previously reported procedure for similar vanadyl complexes with 3-hydroxypyridine-2-carboxylic acid[5]. The general synthesis would likely involve the reaction of a vanadium salt, such as vanadyl sulfate (VOSO₄), with 3-hydroxy-2-pyridinecarboxylic acid in an aqueous solution, followed by crystallization to obtain the trihydrate form.
Biological Activity: A Potent and Selective PTEN Inhibitor
The primary and most significant biological activity of VO(Ohpic) trihydrate is its potent and selective inhibition of the dual-specificity phosphatase, PTEN. PTEN is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP₃). By inhibiting PTEN, VO(Ohpic) trihydrate leads to an accumulation of PIP₃, resulting in the activation of downstream signaling cascades, most notably the Akt pathway.
Potency and Selectivity
VO(Ohpic) trihydrate exhibits high potency towards PTEN, with reported IC₅₀ values in the nanomolar range.
| Parameter | Value | Reference(s) |
| IC₅₀ | 35 nM | [6] |
| IC₅₀ | 46 nM | [3] |
The compound displays selectivity for PTEN over other phosphatases, such as SHP-1, although some off-target effects at higher concentrations have been noted.
Mechanism of Action: The PTEN/Akt Signaling Pathway
The inhibition of PTEN by VO(Ohpic) trihydrate sets off a cascade of downstream signaling events. The accumulation of PIP₃ at the plasma membrane recruits and activates phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B). Activated Akt then phosphorylates a multitude of downstream targets, leading to various cellular responses, including cell survival, growth, proliferation, and metabolism.
// Nodes VO_Ohpic [label="VO(Ohpic) trihydrate", fillcolor="#FBBC05", fontcolor="#202124"]; PTEN [label="PTEN", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP3 [label="PIP3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(e.g., mTOR, GSK3β)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Responses [label="Cellular Responses\n(Survival, Growth, Proliferation)", fillcolor="#FFFFFF", shape=ellipse, fontcolor="#202124"];
// Edges VO_Ohpic -> PTEN [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; PI3K -> PIP3 [label="Phosphorylates"]; PTEN -> PIP3 [label="Dephosphorylates", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; PIP3 -> PDK1 [label="Activates"]; PDK1 -> Akt [label="Phosphorylates & Activates"]; Akt -> Downstream [label="Phosphorylates & Activates"]; Downstream -> Cellular_Responses; } END_DOT
Experimental Protocols
In Vitro PTEN Inhibition Assay
A common method to assess the inhibitory activity of VO(Ohpic) trihydrate on PTEN is a phosphatase assay using a synthetic substrate.
A detailed protocol would involve specific buffer compositions, enzyme and substrate concentrations, and detection methods (e.g., malachite green assay for phosphate detection). For a specific protocol, it is recommended to consult primary research articles.
Cell-Based Assays for Akt Activation
To confirm the cellular activity of VO(Ohpic) trihydrate, researchers often measure the phosphorylation status of Akt and its downstream targets.
Methodology:
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Cell Culture and Treatment: Culture a suitable cell line (e.g., one with functional PTEN) and treat with varying concentrations of VO(Ohpic) trihydrate for a specified duration.
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Cell Lysis: Harvest the cells and prepare protein lysates.
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Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated Akt (p-Akt, typically at Ser473 and/or Thr308) and total Akt.
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Detection and Analysis: Use a suitable detection method (e.g., chemiluminescence) to visualize the protein bands and quantify the p-Akt/total Akt ratio to determine the extent of Akt activation.
Applications in Research and Drug Development
The ability of VO(Ohpic) trihydrate to modulate the PTEN/Akt pathway has made it a valuable tool in several research areas:
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Cancer Research: Investigating the consequences of PTEN loss and exploring PTEN inhibition as a potential therapeutic strategy in certain cancer types.
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Metabolic Diseases: Studying the role of PTEN in insulin signaling and glucose metabolism, with potential implications for diabetes research.
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Neuroscience: Exploring the involvement of the PTEN/Akt pathway in neuronal survival, regeneration, and neurodegenerative diseases.
As a research tool, VO(Ohpic) trihydrate allows for the acute and reversible inhibition of PTEN, enabling the elucidation of its downstream signaling effects. In drug development, while VO(Ohpic) trihydrate itself may not be a clinical candidate due to the presence of vanadium, it serves as a crucial lead compound and a pharmacological probe for the development of more drug-like PTEN inhibitors.
Conclusion
VO(Ohpic) trihydrate is a potent and selective inhibitor of PTEN that has significantly advanced our understanding of the PTEN/Akt signaling pathway. Its well-characterized in vitro and in vivo activities make it an indispensable tool for researchers. While a detailed crystal structure remains to be publicly elucidated, its chemical properties and biological effects are well-documented. This technical guide provides a solid foundation for the use of VO(Ohpic) trihydrate in a research setting and highlights its importance in the ongoing efforts to develop novel therapeutics targeting the PTEN pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VO-OHpic 三水合物 ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.cn]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VO-Ohpic trihydrate | Autophagy | PTEN | TargetMol [targetmol.com]
